molecular formula C18H21N5O3S2 B2611718 6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole CAS No. 1251565-66-8

6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole

Cat. No.: B2611718
CAS No.: 1251565-66-8
M. Wt: 419.52
InChI Key: SQYIMKGBFWQPGE-UHFFFAOYSA-N
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Description

6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a 2-methyl group and a sulfonamide-linked piperazine moiety. Its design combines features seen in bioactive molecules, including sulfonamide bridges (enhancing solubility and target engagement) and pyrimidine substituents (modulating selectivity) .

Properties

IUPAC Name

6-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-2-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S2/c1-12-19-17(11-18(20-12)26-3)22-6-8-23(9-7-22)28(24,25)14-4-5-15-16(10-14)27-13(2)21-15/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYIMKGBFWQPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperazine ring and subsequent sulfonylation. The methoxy-2-methylpyrimidinyl group is then attached to the piperazine ring under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and temperature conditions to facilitate each step of the synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

Antimicrobial Properties

Compounds derived from thiazole and piperazine have shown significant antimicrobial effects. Studies suggest that derivatives can act against various bacterial strains, making them potential candidates for developing new antibiotics.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results indicate that the structural components enhance antimicrobial efficacy .

Antitumor Activity

Thiazole derivatives are known for their anticancer properties. They have been reported to induce apoptosis in cancer cells by activating specific biochemical pathways. The compound may inhibit cell growth and promote programmed cell death through mechanisms such as upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Neuroprotective Effects

Some studies have suggested that thiazole derivatives can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The interaction with neurotransmitter systems could provide therapeutic avenues for conditions like Alzheimer's disease .

Case Studies

Several studies have documented the effectiveness of thiazole derivatives in clinical and preclinical settings:

  • Study on Antimicrobial Activity :
    • A series of synthesized thiazole-piperazine derivatives were tested against multiple bacterial strains, demonstrating significant activity compared to standard antibiotics .
  • Anticancer Research :
    • Research focused on the apoptotic effects of thiazole compounds showed that they could effectively induce cell death in several cancer cell lines through caspase activation pathways .
  • Neuroprotective Studies :
    • Investigations into the neuroprotective properties revealed that certain derivatives could reduce neuronal damage in models of neurodegeneration, suggesting potential use in therapeutic applications for diseases like Parkinson's .

Mechanism of Action

The mechanism of action of 6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

  • Core Structure: Thieno[3,2-d]pyrimidine (vs. benzo[d]thiazole in the target compound).
  • Substituents :
    • Piperazine sulfonyl group (4-methanesulfonyl).
    • 2-Methylbenzimidazole and morpholine substituents.
  • Molecular Weight : MH+ 494.18.
  • Morpholine and benzimidazole groups introduce additional hydrogen-bonding sites.
  • Source :

4-(6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine (CAS 1146955-37-4)

  • Core Structure: Thieno[3,2-d]pyrimidine.
  • Substituents :
    • Piperazine sulfonyl group (methylsulfonyl).
    • Tetrahydro-2H-pyran-2-yl-indazol-4-yl and morpholine groups.
  • Key Differences : The tetrahydro-2H-pyran-2-yl group introduces steric bulk and chiral centers, which could influence pharmacokinetics. Morpholine may enhance solubility.
  • Source :

6-((4-Phenyl-1-piperazinyl)methyl)thiazolo(3,2-b)(1,2,4)triazole Monohydrochloride

  • Core Structure : Thiazolo[3,2-b][1,2,4]triazole.
  • Phenyl group on piperazine.
  • The phenyl group may enhance lipophilicity.
  • Source :

6-[4-(1H-Indole-5-carbonyl)piperazin-1-ylsulfonyl]benzo[d]oxazol-2(3H)-one

  • Core Structure : Benzo[d]oxazol-2(3H)-one.
  • Substituents :
    • Piperazine sulfonyl group with indole-5-carbonyl substitution.
  • Key Differences : The benzo[d]oxazolone core is more electron-deficient than benzothiazole, possibly altering redox properties. The indole carbonyl group introduces a planar aromatic system for π-π stacking.
  • Source :

Functional and Pharmacokinetic Implications

Parameter Target Compound Thienopyrimidine Analog Morpholine-Indazolyl Analog Thiazolo-Triazole Analog Benzoxazolone Analog
Core Scaffold Benzo[d]thiazole Thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Thiazolo[3,2-b][1,2,4]triazole Benzo[d]oxazol-2(3H)-one
Sulfonamide Bridge Present Present (methanesulfonyl) Present (methylsulfonyl) Absent Present (indole-5-carbonyl-substituted)
Key Substituents 6-Methoxy-2-methylpyrimidin-4-yl Morpholine, 2-methylbenzimidazole Morpholine, tetrahydro-2H-pyran-2-yl-indazol Phenylpiperazine Indole-5-carbonyl
Inferred Solubility Moderate (sulfonamide + pyrimidine) High (morpholine) Moderate (tetrahydro-2H-pyran) Low (phenyl group) Moderate (indole carbonyl)
Potential Bioactivity Kinase inhibition (hypothesized) Kinase inhibition (patent-derived) Kinase inhibition (structural analogy) Receptor modulation (piperazine derivatives) Enzyme inhibition (oxazolone core)

Critical Analysis of Structural Divergence

  • Core Scaffolds: The benzo[d]thiazole core in the target compound offers a balance of aromaticity and moderate electron density, contrasting with the electron-rich thienopyrimidine or electron-deficient benzoxazolone cores in analogs. This may influence target selectivity.
  • Sulfonamide vs. Methyl Links : The sulfonamide bridge in the target compound and analogs enhances hydrogen-bonding capacity compared to the methyl-linked piperazine in .

Q & A

Basic: What are the key spectroscopic techniques for validating the structural integrity of this compound, and how should they be applied?

To confirm structural fidelity, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for identifying proton and carbon environments, particularly for verifying sulfonyl, piperazine, and thiazole moieties . High-performance liquid chromatography (HPLC) with >98% purity thresholds ensures compound homogeneity, while mass spectrometry (MS) validates molecular weight alignment with theoretical values . For crystalline derivatives, X-ray diffraction (XRD) provides unambiguous confirmation of stereochemistry, as demonstrated in pyrazoline-thiazole hybrids .

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency in piperazine coupling steps .
  • Catalyst use : Base catalysts like triethylamine (TEA) improve nucleophilic substitution in thiazole formation .
  • Stepwise purification : Recrystallization from ethanol-DMF mixtures (1:1) removes byproducts, as shown in pyrimido-thiazoloquinoxaline syntheses . Yield improvements (e.g., from 6% to 39%) are achievable by adjusting stoichiometry and reaction time .

Advanced: How should researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

Contradictions often arise from bioavailability or metabolic stability differences. To resolve this:

  • Pharmacokinetic profiling : Assess lipophilicity via logP measurements to predict membrane permeability, noting the trifluoromethyl group’s role in metabolic stability .
  • Metabolite identification : Use LC-MS/MS to track in vivo degradation products, particularly sulfone or piperazine ring oxidation .
  • Dose-response standardization : Align in vitro IC50 assays (e.g., kinase inhibition) with in vivo dosing regimens, accounting for plasma protein binding .

Advanced: What experimental frameworks are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require:

  • Systematic substitution : Modify the pyrimidine’s methoxy group or thiazole’s methyl group to evaluate electronic effects on bioactivity .
  • Molecular docking : Compare binding poses (e.g., with α7 nicotinic receptors) using software like AutoDock, referencing pyridinyl-thiazole hybrids’ interactions .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., sulfonyl vs. carbonyl) to antibacterial or antitumor activity .

Basic: What stability studies are essential for ensuring compound reliability in long-term research?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., melting points 97–100°C for related thiazoles) .
  • Hydrolytic resistance : Test pH-dependent degradation in aqueous buffers (pH 1–10) over 24–72 hours, mimicking physiological conditions .
  • Light sensitivity : Store samples in amber vials if UV-Vis spectroscopy indicates photo-instability in benzothiazole derivatives .

Advanced: How can environmental impact assessments be integrated into the experimental design for this compound?

Adopt methodologies from ecotoxicology frameworks:

  • Abiotic fate studies : Measure hydrolysis half-lives in water/sediment systems and photodegradation rates under simulated sunlight .
  • Biotic transformation assays : Use microbial consortia to track sulfonamide cleavage or piperazine ring oxidation .
  • Trophic transfer analysis : Employ LC-MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

  • Flow chemistry : Continuous reactors minimize exothermic risks in sulfonation steps and improve reproducibility .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) like temperature (±2°C) and stirring rates using factorial design experiments .
  • Greener solvents : Replace DMF with cyclopentyl methyl ether (CPME) in recrystallization to reduce toxicity .

Basic: What analytical controls are mandatory for batch-to-batch consistency in synthesis?

  • In-process controls (IPC) : Monitor reaction completion via thin-layer chromatography (TLC) at 30-minute intervals .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values to confirm purity .
  • Chiral HPLC : For stereoisomeric byproducts, use amylose-based columns to resolve enantiomeric excess (ee) .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Pharmacophore mapping : Identify essential hydrogen bond acceptors (e.g., sulfonyl oxygen) using Schrödinger’s Phase .
  • ADMET prediction : Use SwissADME to prioritize derivatives with optimal logS (>-4) and low CYP3A4 inhibition .
  • Molecular dynamics (MD) : Simulate binding pocket flexibility over 100 ns to assess piperazine ring interactions with kinase targets .

Basic: What are the critical parameters for reproducing biological assays evaluating this compound’s activity?

  • Cell line validation : Use STR profiling to confirm identity (e.g., HEK293 for receptor binding assays) .
  • Solvent controls : Limit DMSO to ≤0.1% v/v to avoid cytotoxicity artifacts .
  • Dose normalization : Express IC50 values relative to positive controls (e.g., doxorubicin for cytotoxicity) .

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